5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C10H11N3OS. This compound belongs to the oxadiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound has been explored for potential antimicrobial, antifungal, and anticancer properties, making it a subject of interest in both academic and industrial research .
5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine can be sourced from chemical suppliers and is classified as an organic compound within the category of heterocycles. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry .
The synthesis of 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine typically involves several steps:
The molecular structure of 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine includes:
5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine can undergo several types of chemical reactions:
The mechanism of action for 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine involves its interaction with various biological targets:
The specific pathways depend on the biological context and target molecules involved .
Relevant data includes spectral analysis confirming its structure through techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .
5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine has numerous applications in scientific research:
This compound exemplifies the versatility of oxadiazole derivatives in both synthetic chemistry and biological research contexts.
The 1,3,4-oxadiazole heterocycle, characterized by a five-membered ring containing one oxygen and two nitrogen atoms, emerged as a pivotal scaffold in medicinal chemistry following its discovery in the mid-20th century. Early research focused on its synthesis via cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride or thionyl chloride [1] [3]. This heterocycle gained prominence due to its bioisosteric properties, effectively mimicking ester or amide functionalities while offering enhanced metabolic stability and distinct electronic properties [4] [6]. The 1980s marked a turning point with the development of Raltegravir (an HIV integrase inhibitor) and Zibotentan (an anticancer endothelin antagonist), both leveraging the 1,3,4-oxadiazole core for target binding [4] [6]. These drugs underscored the scaffold’s capacity for diverse receptor interactions, attributed to its electron-deficient aromatic system and hydrogen-bond accepting capability at the nitrogen atoms.
Table 1: Clinically Approved 1,3,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Class | Key Structural Features | Target/Mechanism |
---|---|---|---|
Raltegravir | Antiretroviral | 1,3,4-Oxadiazole-2-carboxamide | HIV integrase inhibition |
Zibotentan | Anticancer | 1,3,4-Oxadiazole sulfonamide | Endothelin receptor antagonist |
Nesapidil | Antihypertensive | 1,3,4-Oxadiazole-linked dihydropyridine | Calcium channel blockade |
Furamizole | Antibiotic | 1,3,4-Oxadiazole-thioether | Bacterial cell wall synthesis |
The biological activity of 1,3,4-oxadiazoles is exquisitely sensitive to substituent variations at the C2 and C5 positions. Key structural modifications and their pharmacological impacts include:
Table 2: Impact of C5 Substituents on 1,3,4-Oxadiazole Bioactivity
Substituent Type | logP Change | Biological Effect | Example Activity (IC₅₀/MIC) |
---|---|---|---|
4-Chlorophenyl | +1.2 | Antibacterial enhancement | 0.8 µM (α-Glucosidase inhibition) |
3-Trifluoromethyl | +1.8 | Kinase inhibition (GSK-3β) | 2.3 nM |
4-Methylthiobenzyl | +1.5 | Metabolic stability & antioxidant capacity | 9.37 µM (Antimicrobial) |
4-Methoxyphenyl | +0.7 | Anti-inflammatory/analgesic | 52.6% inhibition (COX-2) |
QSAR analyses reveal that antibacterial activity correlates strongly with lipophilicity (optimal logP = 2.5–4.0) and steric parameters (parabolic dependence on molar refractivity) [1] [3]. Molecular docking studies further confirm that C5 aryl/alkylthio groups engage in critical hydrophobic interactions with residues like Phe324 and His403 in enzymatic binding pockets [4] [7].
The 4-(methylthio)benzyl group at the C5 position represents a strategically optimized substituent for enhancing drug-like properties. Its pharmacological advantages stem from three key features:
Table 3: Comparative Analysis of Benzyl Substituents at C5
Benzyl Substituent | logP | Aqueous Solubility (mg/L) | Metabolic Stability (t₁/₂) | Key Interactions |
---|---|---|---|---|
4-H | 2.13 | 1789 | Low | Van der Waals only |
4-F | 2.27 | 1550 | Moderate | Halogen bond with C=O groups |
4-Cl | 2.81 | 472 | High | Hydrophobic pocket filling |
4-SCH₃ | 2.99 | 410 | Very High | S–H bonding & π-stacking |
Synthetic accessibility further enhances the utility of this functional group. The methylthio moiety can be introduced via nucleophilic substitution or palladium-catalyzed coupling, enabling late-stage diversification of lead compounds [5] [6]. This flexibility positions 5-[4-(methylthio)benzyl]-1,3,4-oxadiazol-2-amine as a versatile intermediate for developing antimicrobial, anticancer, and anti-inflammatory agents with optimized pharmacokinetic profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: